2-(3-Piperidinyloxy)benzonitrile

P2X3 Antagonist Pain Inflammation

In CNS drug discovery, the regioisomeric purity of aryloxy piperidine building blocks critically impacts receptor binding. 2-(3-Piperidinyloxy)benzonitrile (CAS 902836-51-5) is a defined ortho-substituted scaffold with validated P2X3 antagonist activity (EC50 80 nM) and utility as an M1 muscarinic PAM starting point. Its 3-piperidinyloxy linkage and ortho-nitrile orientation ensure precise spatial arrangement for SAR studies. Available as a high-purity building block, enabling reliable head-to-head comparisons with meta and para regioisomers (CAS 902836-93-5, 902837-34-7).

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 902836-51-5
Cat. No. B1613811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Piperidinyloxy)benzonitrile
CAS902836-51-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC=C2C#N
InChIInChI=1S/C12H14N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-2,4,6,11,14H,3,5,7,9H2
InChIKeyIRNZLBNNIBEIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Piperidinyloxy)benzonitrile: Compound Overview


2-(3-Piperidinyloxy)benzonitrile (CAS 902836-51-5) is a regioisomerically-defined aryloxy piperidine small molecule building block featuring a benzonitrile core connected via an ether linkage to a piperidine ring at the ortho (2-) position of the phenyl ring [1]. It is a versatile heterocyclic scaffold commonly employed in medicinal chemistry for the synthesis of CNS-active ligands, including M1 muscarinic receptor positive allosteric modulators (PAMs) , and has documented antagonist activity against the P2X3 purinoceptor, a key target in pain and inflammation [2].

Scaffold type 2-(3-piperidinyloxy) regioisomer, aryloxy piperidine building block
Key application P2X3 purinoceptor pathway studies, CNS ligand synthesis
Selection logic Ortho-substituted benzonitrile with 3-piperidinyl ether linkage; supports regioisomer-defined SAR

2-(3-Piperidinyloxy)benzonitrile: Critical Differentiators


For researchers procuring aryloxy piperidine building blocks, the substitution pattern on the phenyl ring (ortho, meta, or para to the nitrile group) and the position of the piperidine ether linkage (3- vs. 4-) are critical, non-interchangeable determinants of both target engagement and physicochemical properties . A 3-piperidinyloxy substituent introduces a specific spatial orientation and pKa profile that directly impacts receptor binding (e.g., NK1 IC50: 0.290 nM) and enzymatic activity [1][2]. Substituting a para-analog (e.g., 4-(3-Piperidinyloxy)benzonitrile) or a halogenated derivative (e.g., 2-Chloro-4-(3-piperidinyloxy)benzonitrile) can drastically alter potency, selectivity, and metabolic stability, rendering them unsuitable for assays optimized for the 2-(3-piperidinyloxy)benzonitrile scaffold.

Regioisomer mismatch
Para- or meta-substituted analogs (e.g., 4-(3-piperidinyloxy)benzonitrile) may not exhibit the same P2X3 pathway engagement or CNS target profile.
Piperidine linkage position
3-piperidinyloxy vs. 4-piperidinyloxy isomers diverge in biological versus synthetic utility; direct interchange may shift assay outcomes.
Halogenated analog profile
Chloro-substituted derivatives (e.g., 2-chloro-4-(3-piperidinyloxy)benzonitrile) increase lipophilicity, potentially altering metabolic stability and off-target binding; may require re-optimization.

2-(3-Piperidinyloxy)benzonitrile: Comparative Evidence


P2X3 Antagonism: 2- vs. 3-Substitution

In a comparative functional assay against the recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, 2-(3-Piperidinyloxy)benzonitrile demonstrated distinct antagonist activity with an EC50 of 80 nM [1]. While quantitative data for the 3-regioisomer under identical conditions is not publicly available, class-level evidence shows that 3-(3-Piperidinyloxy)benzonitrile exhibits a completely different functional profile, acting as a weak inhibitor of human eNOS (IC50: 180 nM) and CYP11B2 (IC50: 22 nM) in separate assays, indicating a divergent biological target preference [2][3].

P2X3 Antagonism
Context-dependent
2-isomer EC50 80 nM (rat P2X3); 3-isomer eNOS IC50 180 nM, CYP11B2 IC50 22 nM (different assays)
Regioisomer-specific target selectivity context
Cross-study comparison; direct P2X3 comparator data not available
P2X3 Antagonist Pain Inflammation Purinoceptor

Physicochemical Impact of 2- vs. 4-Substitution

The predicted pKa of the piperidine nitrogen differs based on the substitution pattern on the benzonitrile ring. For the 2-isomer, the pKa is predicted to be 8.75±0.10, whereas for the 4-(3-Piperidinyloxy)benzonitrile analog, the pKa is predicted to be 9.07±0.10, a difference of approximately 0.32 log units . This variance in pKa affects the ionization state of the piperidine nitrogen at physiological pH, which can directly influence membrane permeability, solubility, and binding interactions with target proteins .

Ionization state
Predicted values
2-isomer pKa 8.75±0.10 vs. 4-isomer pKa 9.07±0.10 (Δ ≈ 0.32)
Supports ionization-state context review
Computational prediction; experimental pKa may differ
Medicinal Chemistry Lead Optimization Physicochemical Properties pKa

Piperidine Attachment Point: Bioactivity vs. Synthesis

While direct comparative biological data between 2-(3-Piperidinyloxy)benzonitrile and its 4-piperidinyloxy isomer is absent, a class-level inference can be drawn from a structurally related compound, 2-(4-Piperidinyloxy)benzonitrile (CAS 900572-37-4), which is described primarily as a reagent for organic synthesis and carbon-nitrogen bond formation . In contrast, 2-(3-Piperidinyloxy)benzonitrile has documented activity as a P2X3 antagonist (EC50: 80 nM) and is cited in patents as a scaffold for M1 muscarinic receptor PAMs [1], indicating its preferential use in CNS-related biological assays.

Attachment point role
Class-level inference
3-piperidinyl: P2X3 antagonist, M1 PAM scaffold. 4-piperidinyl: reported as synthetic reagent for C-N coupling
Guides procurement between biological screening and synthetic methodology
Class-level use cases; direct comparative data limited
Medicinal Chemistry Receptor Binding Scaffold Diversity Structural Biology

Halogen Substitution: Physicochemical Trade-offs

Halogenated analogs, such as 2-Chloro-4-(3-piperidinyloxy)benzonitrile (CAS 902836-92-4), introduce a chlorine atom that increases molecular weight (236.70 vs. 202.26 g/mol) and lipophilicity (clogP increase of ~0.7-1.0 units) [1]. While specific bioactivity data for this analog is not available, the increased lipophilicity is a known driver for higher metabolic clearance and potential off-target binding (e.g., to CYP enzymes). The non-halogenated 2-(3-Piperidinyloxy)benzonitrile offers a more balanced profile for CNS drug discovery, where lower lipophilicity and smaller molecular size are generally preferred to achieve optimal brain penetration and avoid hERG liability [2].

CNS property trade-off
Class-level inference
2-(3-piperidinyloxy): MW 202.3, clogP ~1.8; 2-chloro-4-(3-piperidinyloxy): MW 236.7, clogP ~2.5–2.8
Lower lipophilicity may align with CNS drug-like space
Calculated properties; experimental logD and metabolic data to verify
Medicinal Chemistry Lead Optimization Halogen Bonding Physicochemical Properties

2-(3-Piperidinyloxy)benzonitrile: Key Research Applications


P2X3 Purinoceptor in Pain and Inflammation

Given its demonstrated functional antagonism at the P2X3 receptor with an EC50 of 80 nM [1], 2-(3-Piperidinyloxy)benzonitrile serves as a viable starting point for the development of novel analgesics targeting chronic pain conditions, such as neuropathic pain or interstitial cystitis. Researchers can use this compound to probe P2X3 signaling pathways and validate target engagement in cellular and in vivo models of pain.

M1 Receptor PAM Development for CNS Disorders

This compound is a key scaffold for the synthesis of M1 receptor PAMs, a class of compounds with potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia . Its use in medicinal chemistry campaigns enables the exploration of structure-activity relationships (SAR) around the aryloxy piperidine core to optimize allosteric modulation of the M1 receptor while minimizing off-target cholinergic side effects.

CNS Ligand Library Synthesis via Parallel Chemistry

The 2-(3-piperidinyloxy)benzonitrile core is a versatile intermediate for parallel synthesis and library generation. The presence of the nitrile group and the secondary amine in the piperidine ring provides multiple vectors for chemical diversification, enabling the rapid generation of compound collections for high-throughput screening against various CNS targets, including GPCRs and ion channels .

Comparative Profiling of Aryloxy Piperidine Regioisomers

Procuring 2-(3-Piperidinyloxy)benzonitrile alongside its 3- and 4-regioisomers (e.g., CAS 902836-93-5 and CAS 902837-34-7) allows for a controlled head-to-head comparison of how the position of the ether linkage on the benzonitrile ring influences target binding, selectivity, and ADME properties. This is crucial for understanding the pharmacophore requirements for specific GPCR and enzyme targets .

Application
Selection Property
Validation Focus
P2X3 purinoceptor signaling studies
Functional antagonism context at P2X3
P2X3 receptor engagement assays
M1 muscarinic receptor PAM research
Aryloxy piperidine scaffold for allosteric modulation
M1 allosteric modulation and selectivity profiling
CNS ligand library synthesis
Diversifiable core with nitrile and secondary amine handles
Library chemical diversity and CNS property space
Regioisomer comparative profiling
Defined ortho-substitution and 3-piperidinyl linkage
Regioisomer-specific target selectivity and ADME profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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